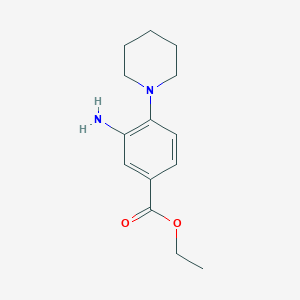
1,2,3,4-Tetrahydroisoquinoline-1-thione
説明
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydroisoquinolines has been discussed in several papers . A two-step procedure involving an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination gives direct access to 1,2,3,4-tetrahydroquinolines .Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydroisoquinoline-1-thione can be found in databases like PubChem . The molecular formula is C9H9NS and the molecular weight is 163.24 g/mol .科学的研究の応用
Therapeutic Applications
1,2,3,4-Tetrahydroisoquinoline (THIQ) derivatives, including 1,2,3,4-Tetrahydroisoquinoline-1-thione, have been extensively studied for their potential therapeutic activities. These derivatives have shown promise in various areas including cancer treatment, malaria, central nervous system disorders, cardiovascular and metabolic disorders. The approval of trabectedin, a THIQ derivative, for the treatment of soft tissue sarcomas by the US FDA marks a significant milestone in anticancer drug discovery. The therapeutic potential of THIQ derivatives extends to infectious diseases like malaria, tuberculosis, HIV, HSV infection, and leishmaniasis, offering the possibility of developing new classes of drugs with unique mechanisms of action (Singh & Shah, 2017).
Biological Activities and SAR Studies
THIQ-based natural and synthetic compounds exhibit diverse biological activities against various pathogens and neurodegenerative disorders. The THIQ heterocyclic scaffold has garnered significant attention in the scientific community, leading to the development of novel THIQ analogs with potent biological activity. Structural–activity relationship (SAR) studies of these analogs provide insights into their mechanisms of action, contributing to the advancement of medicinal chemistry in this field (Faheem et al., 2021).
Synthetic Methodologies
The synthesis of 1,2,3,4-tetrahydroisoquinolines, including THIQ-1-thione, is a critical aspect of their research applications. Various methodologies have been developed to introduce chirality at specific positions, essential for pharmaceutical applications. These include the Bischler–Napieralski cyclization/reduction, the Pictet–Spengler reaction, and the asymmetric hydrogenation of alkylidene derivatives. Developing more general and straightforward synthetic methods for substituted THIQs is an ongoing area of research, highlighting their importance in drug synthesis and the development of biologically active compounds (Iimuro et al., 2013).
将来の方向性
The future directions of research on 1,2,3,4-Tetrahydroisoquinoline-1-thione could involve further exploration of its synthesis, chemical reactions, and biological activities. The development of new synthetic approaches towards this class of compounds is of high importance for drug research and medicinal chemistry .
作用機序
Target of Action
1,2,3,4-Tetrahydroisoquinoline-1-thione belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), a large group of natural products known as isoquinoline alkaloids . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiq compounds are known to interact with their targets, leading to changes that result in their biological activities . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Thiq compounds are known to exert diverse biological activities, suggesting they may affect multiple biochemical pathways .
Result of Action
Thiq compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that this compound may have similar effects.
生化学分析
Biochemical Properties
1,2,3,4-Tetrahydroisoquinoline-1-thione plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin . By inhibiting monoamine oxidase, this compound can increase the levels of these neurotransmitters, potentially leading to antidepressant and neuroprotective effects . Additionally, this compound has been found to interact with dopamine receptors, further influencing neurotransmitter signaling pathways .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, this compound has been shown to protect against oxidative stress and neurotoxicity . It achieves this by scavenging free radicals and inhibiting the production of reactive oxygen species . Furthermore, this compound has been found to modulate cell signaling pathways, including the mitogen-activated protein kinase pathway, which plays a role in cell survival and apoptosis . This compound also influences gene expression by regulating the activity of transcription factors involved in neuroprotection and cell survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters . Additionally, this compound interacts with dopamine receptors, modulating their activity and influencing neurotransmitter signaling . The compound also exerts its effects by scavenging free radicals and reducing oxidative stress, thereby protecting cells from damage . Furthermore, this compound has been shown to regulate the expression of genes involved in cell survival and neuroprotection .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that this compound can maintain its neuroprotective effects over extended periods, suggesting its potential for chronic therapeutic use . The degradation products of this compound may have different biological activities, which need to be further investigated .
特性
IUPAC Name |
3,4-dihydro-2H-isoquinoline-1-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-4H,5-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXWBCKPECPALY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=S)C2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384977 | |
| Record name | 1,2,3,4-tetrahydroisoquinoline-1-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6552-60-9 | |
| Record name | 1,2,3,4-tetrahydroisoquinoline-1-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydroisoquinoline-1-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can 1,2,3,4-Tetrahydroisoquinoline-1-thiones be synthesized?
A1: One method involves photocyclization of N-alkyl-N-[(E)-2-phenylpropenyl]thiobenzamides. For instance, 2-Isopropyl-4-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline-1-thione was synthesized via this method [].
Q2: What are the structural characteristics of 2-Isopropyl-4-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline-1-thione?
A2: This compound, with the molecular formula C19H21NS [], exhibits spontaneous resolution upon recrystallization, indicating the presence of chiral centers. This suggests potential for investigating the distinct properties and applications of its enantiomers.
Q3: How do 1,2,3,4-Tetrahydroisoquinoline-1-thiones interact with other chemical entities?
A3: Research indicates that 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-1-thiones can react with amines in the presence of mercury(II) chloride []. This suggests the possibility of further exploring the reactivity of the 1,2,3,4-Tetrahydroisoquinoline-1-thione scaffold for derivatization and potential applications in synthetic chemistry.
Q4: Is there information available regarding the electronic properties of 1,2,3,4-Tetrahydroisoquinoline-1-thiones?
A4: While limited, research suggests that the electronic spectra of 1,2,3,4-Tetrahydroisoquinoline-1-thiones have been investigated []. This implies the existence of data concerning their absorption and potential fluorescence properties, which could be relevant for analytical techniques or potential applications in materials science.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



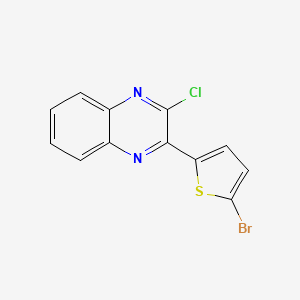
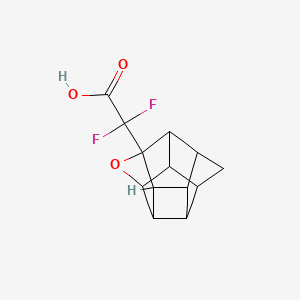
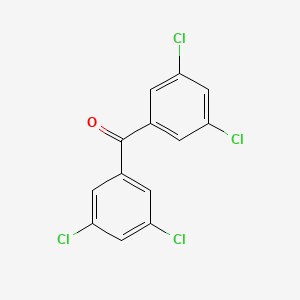
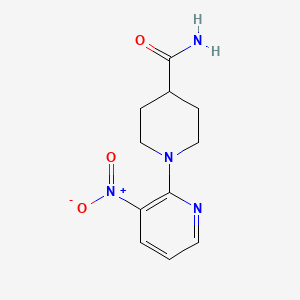
![5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole](/img/structure/B1305145.png)
![7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1305152.png)
![Ethyl 1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1305161.png)


![4'-Bromo[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1305175.png)



